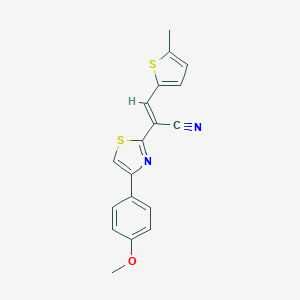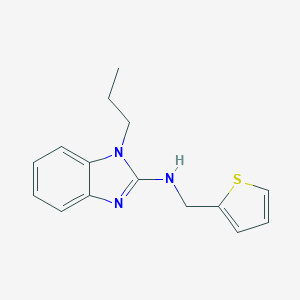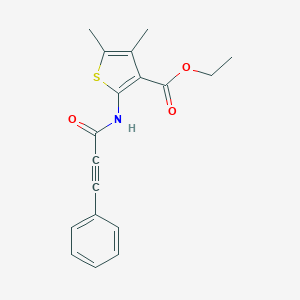
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, a thiophene ring, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile.
Coupling of the Thiophene Ring: The thiophene ring can be coupled to the thiazole ring through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, aldehydes
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is studied for its pharmacological effects. It may interact with specific biological targets, leading to the modulation of disease pathways and the development of new treatments.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and thiophene rings may facilitate binding to specific sites, while the acrylonitrile moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile: Unique due to the presence of both thiazole and thiophene rings.
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2-thienyl)acrylonitrile: Contains a different thiophene substitution pattern, leading to variations in properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-3-8-16(23-12)9-14(10-19)18-20-17(11-22-18)13-4-6-15(21-2)7-5-13/h3-9,11H,1-2H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBFPAPVBDPGL-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-thienyl)ethanone O-{4-[({[1-(2-thienyl)ethylidene]amino}oxy)carbonyl]benzoyl}oxime](/img/structure/B375745.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B375746.png)
![4-methyl-N'-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]benzenesulfonohydrazide](/img/structure/B375747.png)
![N-phenyl-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375748.png)
![6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B375749.png)
![N-(2-chlorophenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375754.png)
![2-{[({[1-(2-Thienyl)ethylidene]amino}oxy)acetyl]amino}benzoic acid](/img/structure/B375755.png)
![N-(2,4-dimethylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375756.png)
![N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide](/img/structure/B375757.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine](/img/structure/B375764.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B375765.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B375767.png)

